N-Fmoc-1,4-butanediamine hydrobromide
Overview
Description
“N-Fmoc-1,4-butanediamine hydrobromide” is a chemical compound with the empirical formula C19H22N2O2 · HBr . It is also known as “9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide” or "N-Fmoc-1,4-diaminobutane hydrobromide" . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 391.30 . The InChI string representation of its structure is1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of approximately 133°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- N-Fmoc-1,4-butanediamine hydrobromide plays a role in the synthesis of specialized amino acids, such as N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine, through processes like lanthanide-catalyzed transamidation. This synthesis involves selective deprotection and Fmoc protection in a series of complex chemical reactions (Çalimsiz & Lipton, 2005).
Applications in Biomaterials and Hydrogels
Fmoc-modified amino acids, including those derived from this compound, are significant in the field of biomaterials. Their inherent hydrophobicity and aromaticity lend themselves to the self-assembly and formation of functional materials, useful in cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
N-Fmoc-modified peptides, potentially derived from this compound, have been used to develop self-assembled peptide hydrogels. These hydrogels demonstrate significant potential in biomedical applications, such as controlled drug release, owing to their unique self-assembly and structural properties (Lian, Chen, Lu, & Yang, 2016).
Peptide Synthesis
- In peptide synthesis, this compound is crucial for the solid-phase synthesis of peptides, particularly when using Fmoc chemistry. This method offers a reliable and efficient way to create peptides with high purity, including those with complex sequences (Sparrow, Knieb-Cordonier, Obeyseskere, & McMurray, 1996).
Analytical Chemistry
- In analytical chemistry, derivatives of N-Fmoc-amino acids, including those from this compound, are analyzed using techniques like high-performance liquid chromatography and mass spectrometry. These methods are vital for characterizing and understanding the properties of these compounds in biological materials (Chen, Li, Carvey, & Li, 1999).
Mechanism of Action
Target of Action
N-Fmoc-1,4-butanediamine hydrobromide is a chemical compound used in proteomics research
Mode of Action
It’s known that the compound is used in proteomics research
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research
Result of Action
As a compound used in proteomics research
Action Environment
It’s known that the compound should be stored at 2-8°C , suggesting that temperature may affect its stability.
Safety and Hazards
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCBOCFUHJPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583804 | |
Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352235-99-5 | |
Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352235-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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